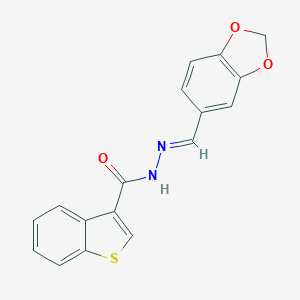![molecular formula C20H24N2O2S B454452 4-(cyclopentyloxy)-N'-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide](/img/structure/B454452.png)
4-(cyclopentyloxy)-N'-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core substituted with a cyclopentyloxy group and a 2,5-dimethylthiophen-3-yl ethylidene moiety. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the benzohydrazide core by reacting benzoyl chloride with hydrazine hydrate. The cyclopentyloxy group can be introduced through an etherification reaction using cyclopentanol and a suitable base. The final step involves the condensation of the benzohydrazide with 2,5-dimethylthiophen-3-carbaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific diseases.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
相似化合物的比较
Similar Compounds
4-(Cyclopentyloxy)benzohydrazide: Lacks the 2,5-dimethylthiophen-3-yl ethylidene moiety, making it less complex.
N’-[(1E)-1-(2,5-Dimethylthiophen-3-yl)ethylidene]benzohydrazide: Lacks the cyclopentyloxy group, which may affect its reactivity and applications.
Uniqueness
4-(cyclopentyloxy)-N’-[(1E)-1-(2,5-dimethylthiophen-3-yl)ethylidene]benzohydrazide is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various research and industrial applications, making it a valuable compound for further study.
属性
分子式 |
C20H24N2O2S |
|---|---|
分子量 |
356.5g/mol |
IUPAC 名称 |
4-cyclopentyloxy-N-[(E)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H24N2O2S/c1-13-12-19(15(3)25-13)14(2)21-22-20(23)16-8-10-18(11-9-16)24-17-6-4-5-7-17/h8-12,17H,4-7H2,1-3H3,(H,22,23)/b21-14+ |
InChI 键 |
IUDNOUPLDKUGSE-KGENOOAVSA-N |
手性 SMILES |
CC1=CC(=C(S1)C)/C(=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3)/C |
SMILES |
CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=C(C=C2)OC3CCCC3)C |
规范 SMILES |
CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=C(C=C2)OC3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B454371.png)
![N'-[1-(1-adamantyl)propylidene]hexanohydrazide](/img/structure/B454372.png)
![N'-[1-(1-adamantyl)propylidene]-4-nitro-3-methylbenzohydrazide](/img/structure/B454373.png)
![ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454374.png)
![N'-[1-(1-adamantyl)propylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B454375.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454376.png)
![N'-[1-(1-adamantyl)propylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B454379.png)
![N'-[1-(1-adamantyl)propylidene]isonicotinohydrazide](/img/structure/B454380.png)
![Methyl 2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454381.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454382.png)
![7-(difluoromethyl)-N-(3-nitro-5-phenoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454385.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454391.png)
![N'-[1-(1-adamantyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B454392.png)

